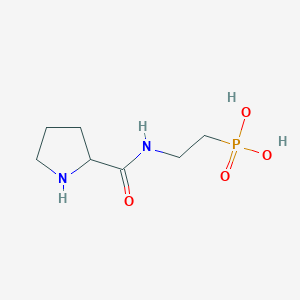
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid, also known as CPPene, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPPene is a competitive inhibitor of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mechanism Of Action
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to decreased cellular signaling. The inhibition of PKC activity by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have anti-proliferative, pro-apoptotic, and neuroprotective effects.
Biochemical And Physiological Effects
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of Alzheimer's disease and traumatic brain injury, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function and reduce neuronal damage. In animal models of heart failure, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function and reduce myocardial damage.
Advantages And Limitations For Lab Experiments
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has several advantages for lab experiments, including its high potency and selectivity for PKC. However, (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments.
Future Directions
There are several future directions for the study of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid. One area of research is the development of novel formulations to improve its solubility and stability. Another area of research is the identification of specific PKC isoforms that are targeted by (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid and their role in disease pathogenesis. Additionally, the potential use of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid in combination with other therapies, such as chemotherapy or radiation therapy, is an area of interest. Finally, the clinical translation of (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid for the treatment of cancer, neurological disorders, and cardiovascular diseases is an important future direction.
Synthesis Methods
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid can be synthesized through a multistep process that involves the reaction of phosphorous acid with ethylene diamine, followed by the addition of pyrrolidine and carbonyl chloride. The resulting product is then purified through recrystallization.
Scientific Research Applications
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. In cancer, PKC is overexpressed and plays a critical role in tumor growth and metastasis. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to inhibit PKC activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neurological disorders, PKC is involved in synaptic plasticity and memory formation. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular diseases, PKC is involved in the regulation of vascular tone and cardiac contractility. (2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid has been shown to improve cardiac function in animal models of heart failure.
properties
CAS RN |
109345-53-1 |
|---|---|
Product Name |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
Molecular Formula |
C7H15N2O4P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)ethylphosphonic acid |
InChI |
InChI=1S/C7H15N2O4P/c10-7(6-2-1-3-8-6)9-4-5-14(11,12)13/h6,8H,1-5H2,(H,9,10)(H2,11,12,13) |
InChI Key |
UJWQUEQBTYLGCG-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NCCP(=O)(O)O |
synonyms |
(2-((2-Pyrrolidinylcarbonyl)amino)ethyl)phosphonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



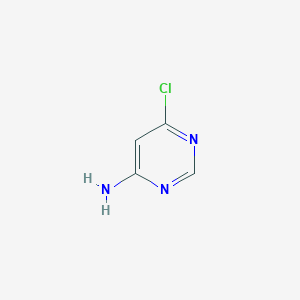
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)
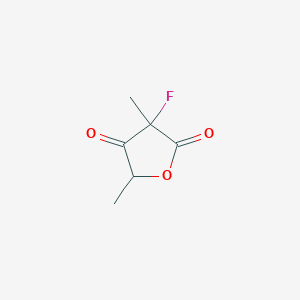
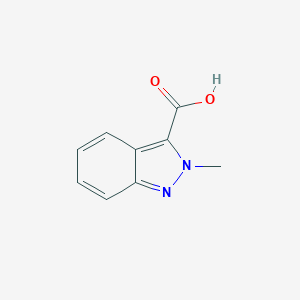
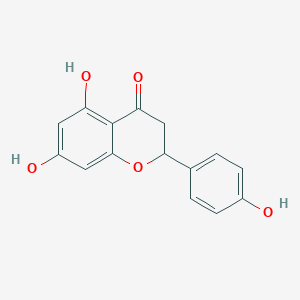
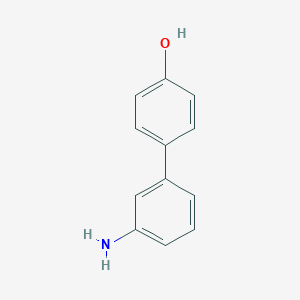
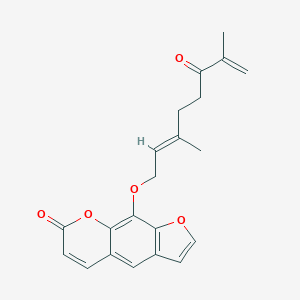
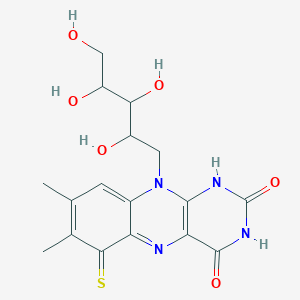
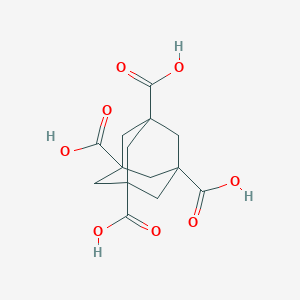
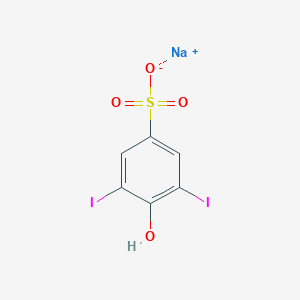
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
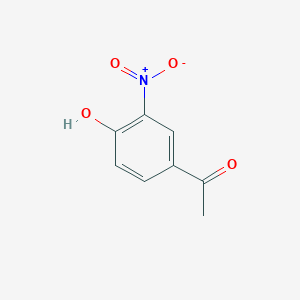
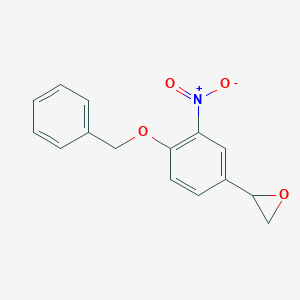
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)